Metabromsalan

描述

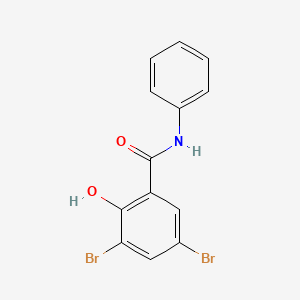

Structure

3D Structure

属性

IUPAC Name |

3,5-dibromo-2-hydroxy-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2NO2/c14-8-6-10(12(17)11(15)7-8)13(18)16-9-4-2-1-3-5-9/h1-7,17H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALKQBRWLMDVSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042132 | |

| Record name | Metabromsalan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2577-72-2 | |

| Record name | Metabromsalan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2577-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metabromsalan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METABROMSALAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metabromsalan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metabromsalan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METABROMSALAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q21Y09R21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Key Chemical and Physical Properties of Metabromsalan

Metabromsalan exhibits a defined set of chemical and physical characteristics that are crucial for its identification and study in scientific contexts. These properties are derived from its molecular structure and have been documented in various chemical databases.

| Property | Value | Source Index |

| CAS Registry Number | 2577-72-2 | cas.orgechemi.comnih.govalfa-chemistry.com |

| Chemical Name | This compound | cas.orgechemi.comnih.govalfa-chemistry.com |

| IUPAC Name | 3,5-dibromo-2-hydroxy-N-phenylbenzamide | echemi.comnih.gov |

| Molecular Formula | C13H9Br2NO2 | cas.orgechemi.comnih.govalfa-chemistry.com |

| Molecular Weight | 371.02 g/mol | cas.orgechemi.comnih.govalfa-chemistry.com |

| Melting Point | 137-138 °C | cas.orgechemi.com |

| Boiling Point | 369.5 °C at 760 mmHg | echemi.comalfa-chemistry.com |

| Density | 1.863 g/cm³ | echemi.comalfa-chemistry.com |

| Flash Point | 177.2 °C | echemi.comalfa-chemistry.com |

| InChIKey | YALKQBRWLMDVSA-UHFFFAOYSA-N | cas.orgnih.govalfa-chemistry.com |

Referenced Compounds

Established Synthetic Pathways for this compound

The synthesis of this compound is largely understood through the established routes for producing halogenated salicylanilides.

The primary established pathway for synthesizing this compound involves the direct bromination of salicylanilide (B1680751) smolecule.com. This compound is specifically characterized as 3,5-dibromo-2-hydroxy-N-phenylbenzamide ncats.iobiorxiv.orggovinfo.govsolubilityofthings.com, indicating that the synthesis requires regioselective introduction of bromine atoms at the 3 and 5 positions of the phenolic ring of salicylanilide. Achieving this specific substitution pattern typically involves careful control of reaction conditions. Optimization efforts would focus on parameters such as the choice of brominating agent (e.g., elemental bromine, N-bromosuccinimide), reaction temperature, solvent polarity, and reaction time to maximize the yield of the desired 3,5-dibrominated product while minimizing the formation of other isomers or over-brominated by-products smolecule.com.

The fundamental precursor for this compound synthesis is salicylanilide smolecule.com. Salicylanilide itself is commonly synthesized through the condensation reaction between derivatives of salicylic (B10762653) acid and aniline (B41778). The search results indicate that halogenated salicylanilides, including this compound, are known compounds that can be prepared using well-established synthetic methodologies google.com. While salicylanilide is the direct precursor, specific intermediate compounds beyond this are not detailed in the provided literature in the context of this compound's synthesis.

Bromination of Salicylanilide: Process Optimization and Regioselectivity

Development of Novel Synthetic Approaches for this compound

While the core synthetic strategy for this compound involves the bromination of salicylanilide, ongoing research in organic synthesis continually explores more efficient and environmentally friendly methods. Although specific novel routes for this compound are not extensively detailed in the provided snippets, advancements in related compound synthesis offer insights. For instance, microwave-assisted synthesis has been employed for related salicylanilide derivatives, offering advantages such as higher yields and reduced solvent usage, aligning with green chemistry principles mdpi.com. Future research may explore similar advanced techniques for this compound production.

Exploration of Analogue Synthesis and Structural Modifications

This compound is part of a broader family of halogenated salicylanilides, which includes compounds such as dibromsalan (B1195951) and tribromsalan (B1683021) google.comnih.govmolbase.comecfr.gov. The synthesis of these analogues typically involves modifications to the salicylanilide scaffold, primarily through bromination reactions at different positions or to varying degrees nih.gov.

The synthesis of this compound, dibromsalan, and tribromsalan shares common underlying principles, primarily centered on the electrophilic aromatic substitution of the salicylanilide core.

Dibromsalan , chemically known as 4',5-dibromosalicylanilide smolecule.commedkoo.com, is synthesized through the bromination of salicylanilide smolecule.com.

Tribromsalan , identified as 3,4',5-tribromosalicylanilide google.comnih.gov, is also produced via bromination reactions applied to salicylanilide derivatives.

This compound is characterized as 3,5-dibromo-2-hydroxy-N-phenylbenzamide ncats.iobiorxiv.orggovinfo.govsolubilityofthings.com.

Environmental Fate and Degradation Pathways of Metabromsalan

Analysis of Degradation Products and Their Environmental Relevance

Identification and Characterization of Transformation Products

Specific research detailing the identification and characterization of environmental transformation products of metabromsalan is limited in the available literature. While this compound belongs to the class of halogenated salicylanilides, compounds within this group possess chromophores capable of absorbing ultraviolet (UV) radiation nih.gov. This structural characteristic suggests that photolytic degradation pathways are theoretically plausible for this compound, potentially leading to the formation of various intermediate or final breakdown products. For instance, related compounds like tetrachlorosalicylanilide (B1203695) are noted to be susceptible to direct photolysis by sunlight due to their UV-absorbing chromophores nih.gov.

However, direct experimental data that precisely identifies and characterizes the specific transformation products resulting from the degradation of this compound in environmental matrices (e.g., water, soil) was not found in the reviewed sources. Therefore, a comprehensive list or a data table detailing these transformation products cannot be provided based on the current information. Further dedicated research would be required to elucidate these specific degradation products and their environmental significance.

Theoretical Prediction of Environmental Activation Phenomena

A primary environmental activation phenomenon associated with this compound and other halogenated salicylanilides is their well-documented potent photosensitizing capability ecfr.govnih.gov. This property indicates that exposure to light, particularly UV radiation present in sunlight, can trigger or exacerbate adverse biological responses. Theoretically, the chemical structure of this compound, featuring chromophores that absorb UV light, predicts its susceptibility to direct photolysis nih.gov. This photochemical process involves the breakdown of the molecule when exposed to light energy.

While specific degradation mechanisms are not detailed for this compound, general environmental processes such as photolysis and oxidation are known to transform chemical compounds. These transformations can sometimes lead to the formation of new substances, which may be more or less harmful than the parent compound frontiersin.org. The presence of halogen atoms in this compound may also influence its environmental persistence and reactivity, potentially affecting its degradation rates and pathways compared to non-halogenated analogues. The photosensitizing nature itself represents an activation phenomenon where light energy influences the compound's interaction with biological systems or its chemical stability.

Advanced Analytical Methodologies for Metabromsalan Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating complex mixtures and isolating Metabromsalan for subsequent analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Its utility lies in its ability to separate, identify, and quantify compounds in complex matrices. Method development for this compound typically involves optimizing parameters such as the stationary phase (e.g., C18 columns), mobile phase composition (e.g., mixtures of aqueous buffers and organic solvents like acetonitrile (B52724) or methanol), flow rate, and detection wavelength (often UV detection) to achieve optimal resolution and sensitivity researchgate.netejgm.co.ukrjptonline.orgresearchgate.netnih.govrrml.roijper.org.

Validation of HPLC methods is critical to ensure reliability and accuracy. Key validation parameters include:

Selectivity: Ensuring the method can accurately measure this compound in the presence of other components researchgate.netijper.orgfarmaciajournal.com.

Linearity and Range: Establishing a direct proportional relationship between the analyte concentration and the detector response within a defined range ejgm.co.ukrjptonline.orgresearchgate.netajol.info. For example, a method might demonstrate linearity in the range of 0.122-125.0 µg/mL with a correlation coefficient greater than 0.9995 ejgm.co.uk.

Precision: Assessing the agreement between independent test results obtained under stipulated conditions, typically expressed as relative standard deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day) researchgate.netresearchgate.netfarmaciajournal.comajol.info. Precision values for similar compounds have been reported as low as 0.5% ajol.info.

Accuracy: Determining the closeness of agreement between the measured value and the true or accepted reference value, often expressed as percent recovery researchgate.netresearchgate.netfarmaciajournal.comajol.info. Recoveries for related compounds have been reported around 97-102% ejgm.co.ukajol.info.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establishing the lowest concentration of this compound that can be reliably detected and quantified, respectively researchgate.netresearchgate.netajol.info.

These validation steps ensure that the developed HPLC method is robust, sensitive, and suitable for its intended analytical purpose, whether for quality control, pharmacokinetic studies, or environmental monitoring researchgate.netejgm.co.ukrjptonline.orgresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique particularly suited for the analysis of volatile and semi-volatile organic compounds, making it valuable for trace analysis of this compound, especially in environmental or complex biological samples acs.orgthermofisher.cominnovatechlabs.comnih.govresearchgate.netnih.gov. The GC component separates the analytes based on their volatility and interaction with the stationary phase, while the MS component provides identification and quantification based on mass-to-charge ratios (m/z) and fragmentation patterns acs.orgthermofisher.cominnovatechlabs.com.

GC-MS is widely used for identifying unknown peaks, quantifying analytes, and detecting trace levels of contamination acs.orgthermofisher.cominnovatechlabs.com. Its application in environmental monitoring includes the analysis of pesticides, polycyclic aromatic hydrocarbons (PAHs), and other contaminants thermofisher.com. For trace analysis, methods may involve specialized sample preparation techniques like solid-phase extraction (SPE) or thermal desorption to concentrate analytes before GC-MS injection researchgate.net. The combination of GC with MS allows for the separation of complex mixtures and the definitive identification of components through their unique mass spectra acs.orgnih.gov.

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

Fourier-Transform Infrared (FTIR) spectroscopy is a versatile technique used for the identification and characterization of chemical compounds by analyzing their unique infrared absorption patterns, which correspond to molecular vibrations richmondscientific.comspectroscopyonline.commdpi.cominnovatechlabs.commdpi.com. For this compound, FTIR can confirm the presence of specific functional groups and provide a molecular fingerprint for identification and purity assessment richmondscientific.comspectroscopyonline.commdpi.com.

The absorption bands in an FTIR spectrum reveal information about the types of chemical bonds and functional groups present in the molecule. For example, characteristic absorptions might indicate the presence of C-H, C-O, C-N, or aromatic ring vibrations, depending on the specific structure of this compound. FTIR is applied across various fields, including pharmaceuticals for quality control and materials science for composition analysis richmondscientific.comspectroscopyonline.commdpi.com. While FTIR itself may not provide complete structural elucidation for complex molecules, it serves as a rapid and effective tool for compound verification and the detection of impurities richmondscientific.comspectroscopyonline.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for determining the detailed chemical structure and connectivity of molecules like this compound nih.govnih.govmdpi.comlibretexts.orgrsc.org. NMR works by analyzing the magnetic properties of atomic nuclei, providing information about the chemical environment of atoms within a molecule.

¹H NMR: Provides information about the number, type, and neighboring environment of hydrogen atoms.

¹³C NMR: Detects carbon atoms, offering insights into the carbon skeleton of the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between different types of carbon atoms (e.g., CH₃, CH₂, CH, quaternary carbons) libretexts.org.

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing correlations between nuclei, thereby enabling the complete structural elucidation of complex organic molecules nih.govnih.govmdpi.com. These multidimensional techniques are vital for assigning signals and confirming the proposed structure of this compound, especially when dealing with novel compounds or complex mixtures nih.govnih.govmdpi.com.

NMR is also a powerful tool in metabolomics, aiding in the identification of metabolites and structural characterization, often in conjunction with mass spectrometry nih.govnih.govnih.gove-enm.org.

Advanced Mass Spectrometry Applications (e.g., Metabolomics, Fragmentation Analysis)

Beyond basic mass spectrometry, advanced techniques offer enhanced capabilities for analyzing this compound, particularly in the context of metabolomics and detailed structural analysis.

Tandem Mass Spectrometry (MS/MS): This technique involves fragmenting selected precursor ions to generate product ions. Analyzing these fragments provides critical information for structural elucidation and compound identification, especially for distinguishing isomers or confirming molecular structures bcms.edu.iqnih.govnih.gov. Techniques like Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) are commonly employed nih.govsinica.edu.tw.

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers provide highly accurate mass measurements, allowing for the determination of elemental composition and the differentiation of compounds with very similar nominal masses nih.govnih.govsinica.edu.tw.

Metabolomics: In metabolomics studies, mass spectrometry is a primary analytical tool for identifying and quantifying a large number of metabolites within biological samples nih.govnih.govnih.gove-enm.orgfrontiersin.orgthermofisher.com. When coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it allows for the comprehensive profiling of metabolic pathways and the discovery of biomarkers nih.govnih.govnih.gove-enm.orgfrontiersin.orgthermofisher.com. Advanced MS techniques are essential for annotating unknown metabolites and understanding metabolic flux.

Fragmentation Analysis: Detailed analysis of fragmentation patterns generated by MS/MS can reveal specific structural features of this compound, such as the presence and position of bromine atoms or other substituents, aiding in its definitive characterization bcms.edu.iqnih.govnih.gov.

These advanced mass spectrometry applications are crucial for in-depth research into this compound's role in biological systems and for confirming its structure with high confidence nih.govnih.govsinica.edu.tw.

Theoretical and Computational Chemistry of Metabromsalan

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent properties of molecules. These methods are based on solving approximations of the Schrödinger equation to describe the behavior of electrons within a molecule googleapis.commdpi.comcharite.dersc.orgarxiv.orgaspbs.com.

Electronic Structure Elucidation and Reactivity Prediction

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio methods, are employed to elucidate a molecule's electronic structure. This includes determining the distribution of electron density, identifying frontier molecular orbitals (HOMO and LUMO), and calculating atomic charges. These parameters are critical for predicting a molecule's chemical reactivity, identifying potential sites for electrophilic or nucleophilic attack, and understanding reaction pathways googleapis.commdpi.comcharite.dersc.orgaspbs.com. For Metabromsalan, such calculations would reveal the electronic effects of the bromine substituents and the hydroxyl and amide groups on the aromatic rings, influencing its stability and potential reaction sites. For instance, DFT calculations can predict reaction energies, transition states, and activation barriers, offering insights into how this compound might behave under various chemical conditions mdpi.comnih.gov.

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and flexibility of a molecule is vital. Conformational analysis, often coupled with molecular dynamics (MD) simulations, explores the various spatial arrangements a molecule can adopt. MD simulations track the movement of atoms over time by solving Newton's equations of motion, guided by force fields that describe interatomic interactions ebsco.comresearchgate.netgoogle.com.pggoogle.comyoutube.comchemcomp.comnih.govresearchgate.net. These simulations can reveal preferred conformations, the energy landscape of different states, and how molecules dynamically interact with their environment. For this compound, MD simulations could explore the flexibility of the salicylanilide (B1680751) core and the relative orientation of its substituents, providing insights into its physical properties and how it might interact with biological targets or other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that establishes a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties ncats.ioresearchgate.netnih.govnih.gov.

Development of Theoretical Models for Molecular Interaction Prediction

QSAR models are built by correlating molecular descriptors (numerical representations of chemical structure) with experimental activity data. This allows for the prediction of the activity of new, untested compounds. For this compound, QSAR studies could theoretically predict its potential interactions with biological targets or its environmental fate based on its structural features. While specific QSAR studies focused on this compound's primary biological activities (e.g., pesticidal or disinfectant) were not found, it has been identified as a "hit" in QSAR studies related to anticandidal agents researchgate.netresearchgate.net, suggesting its structure can be analyzed within this framework.

Exploration of Descriptors and Predictive Algorithms

The development of QSAR models involves selecting appropriate molecular descriptors, which can range from simple 1D descriptors (e.g., molecular weight) to complex 2D (e.g., topological indices) and 3D descriptors (e.g., shape, electronic properties, pharmacophores) nih.govsymbiosisonlinepublishing.com. Various statistical and machine learning algorithms, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and neural networks, are then used to build predictive models researchgate.netnih.govsymbiosisonlinepublishing.com. The choice of descriptors and algorithms depends on the complexity of the structure-activity relationship being investigated.

Molecular Docking and Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor, typically a protein) when bound to each other. It aims to predict binding affinity and identify key interaction sites rsc.orggoogle.com.pggovinfo.govanu.edu.au. This method is widely used in drug discovery to screen potential drug candidates and understand their binding mechanisms.

For this compound, molecular docking could be employed to predict how it might bind to specific microbial enzymes or cellular targets. The process involves preparing the 3D structures of both the ligand and the receptor, followed by algorithms that explore possible binding poses and score them based on estimated binding energies rsc.orggovinfo.gov. Docking studies would reveal potential hydrogen bonds, hydrophobic interactions, and electrostatic forces that contribute to the binding of this compound, providing a molecular-level understanding of its activity. Such studies are often integrated with QSAR to enhance predictive power nih.gov.

Data Tables

Due to the absence of specific computational studies on this compound in the searched literature, it is not possible to generate data tables containing specific research findings, calculated properties, or model parameters for this compound. Typically, such tables would present:

Compound List

Citations